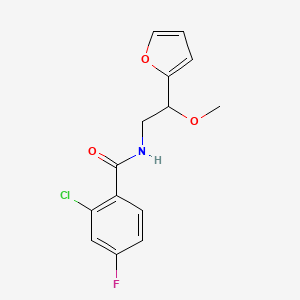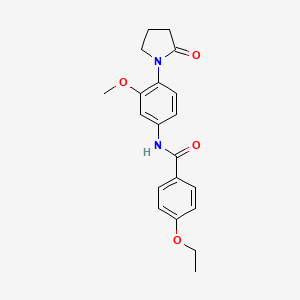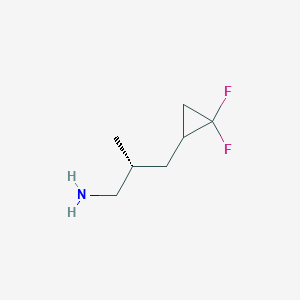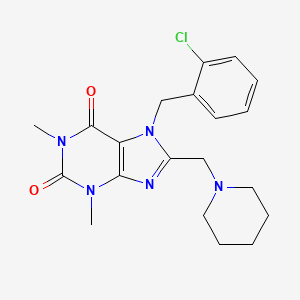
2-((4-Bromo-3-chlorophenyl)carbamoyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Structure and Properties
Smith and Wermuth (2012) explored the chemical structures resulting from the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with various substituted anilines, including compounds similar to 2-((4-Bromo-3-chlorophenyl)carbamoyl)cyclohexanecarboxylic acid. They reported on the molecular structures, space groups, and hydrogen-bonded cyclic carboxylic acid dimers formed by these compounds, highlighting their potential in various chemical applications (Smith & Wermuth, 2012).
Catalytic Applications
Yoon and Cho (2015) studied the palladium-catalyzed cyclization of 2-bromocyclohex-1-enecarboxylic acids, a process relevant to the production of compounds like this compound. Their work demonstrates the potential of these compounds in organometallic chemistry and catalysis (Yoon & Cho, 2015).
Material Science and Liquid Crystal Applications
Gray and Kelly (1981) investigated compounds with bromo and chloro substituents in the phenolic moiety for their potential in creating new series of low melting esters with large nematic ranges. These findings have implications for the use of such compounds in material science, particularly in the field of liquid crystals and electrooptical properties (Gray & Kelly, 1981).
Pharmaceutical and Biological Research
Boztaş et al. (2015) explored cyclopropylcarboxylic acids and esters with bromophenol moieties, closely related to this compound, for their inhibitory effects on carbonic anhydrase enzymes. This research provides insights into the pharmaceutical applications of these compounds in enzyme inhibition (Boztaş et al., 2015).
Environmental Science
Yang et al. (2014) investigated the impact of halides on contaminant degradation efficiency, using compounds like 3-cyclohexene-1-carboxylic acid as models. This research has environmental implications, particularly in understanding the degradation processes of complex organic compounds in saline waters (Yang et al., 2014).
properties
IUPAC Name |
2-[(4-bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO3/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNUHOSGBYYTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2695094.png)
![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate](/img/structure/B2695095.png)





![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695102.png)

![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2695110.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2695111.png)